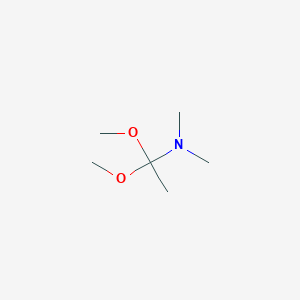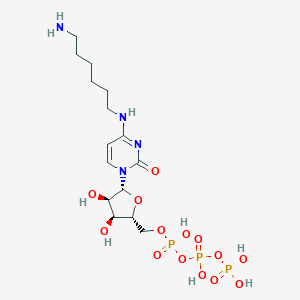
N,N-Dimethylacetamid-Dimethylacetal
Übersicht
Beschreibung
N,N-Dimethylacetamide dimethyl acetal: is an organic compound with the molecular formula C6H15NO2 . It is a colorless liquid with a characteristic odor and is commonly used as a reagent in organic synthesis. The compound is known for its versatility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylacetamide dimethyl acetal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of amides, diacylamines, and heterocycles.
Biology: Employed in the synthesis of biologically active compounds and intermediates.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of N,N-Dimethylacetamide dimethyl acetal are acids, amines, thiols, and amino acids . It acts as a methylating agent, which means it transfers a methyl group (-CH3) to these targets .
Mode of Action
N,N-Dimethylacetamide dimethyl acetal interacts with its targets by donating a methyl group. This methylation process can alter the properties of the target molecule, such as its reactivity, solubility, or biological activity .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those involving the synthesis of amides, diacylamines, and heterocycles . It also serves as a one-carbon inserting synthon in the preparation of pyrimido[1,2-a][1,3,5]triazin-6-ones .
Result of Action
The methylation of target molecules by N,N-Dimethylacetamide dimethyl acetal can result in a variety of molecular and cellular effects. For example, the methylation of acids, amines, thiols, and amino acids can lead to the formation of new compounds with different properties . In the context of organic synthesis, these changes can be harnessed to create a wide range of useful products.
Action Environment
The action, efficacy, and stability of N,N-Dimethylacetamide dimethyl acetal can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, solvent, and pH. Additionally, it’s worth noting that the compound is typically stabilized with 5-10% methanol , which can also influence its action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylacetamide dimethyl acetal can be synthesized through the reaction of N,N-Dimethylacetamide with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing N,N-Dimethylacetamide and Methanol: The reactants are combined in a suitable solvent.
Acid Catalysis: An acid catalyst, such as or , is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of N,N-Dimethylacetamide dimethyl acetal.
Purification: The product is purified through distillation or other suitable methods to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylacetamide dimethyl acetal follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylacetamide dimethyl acetal undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid.
Solvents: Such as methanol and ethanol.
Major Products Formed:
Amides: Formed through substitution reactions.
Diacylamines: Formed through condensation reactions.
Heterocycles: Formed through cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylacetamide
- N,N-Dimethylformamide diethyl acetal
Comparison: N,N-Dimethylacetamide dimethyl acetal is unique due to its specific reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed. For example, it is particularly useful in the synthesis of heterocycles and diacylamines, which may not be as efficiently produced using other similar compounds .
Eigenschaften
IUPAC Name |
1,1-dimethoxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVZUSVGKOWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172242 | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-66-4 | |
| Record name | Dimethylacetamide dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxyethyl(dimethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)






